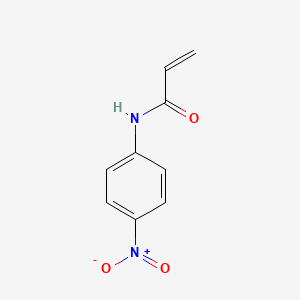

N-(4-Nitrophenyl)acrylamide

描述

Overview of N-(4-Nitrophenyl)acrylamide within the Scope of Acrylamide (B121943) Derivatives

This compound, with the chemical formula C₉H₈N₂O₃, is a derivative of acrylamide. Its structure is characterized by an acrylamide backbone linked to a 4-nitrophenyl group. ontosight.ai This substitution of a hydrogen atom on the nitrogen of the acrylamide with a nitrophenyl group distinguishes it from the parent acrylamide molecule and imparts specific chemical properties.

Acrylamide and its derivatives are recognized for their versatile reactivity, primarily due to the presence of the vinyl group and the amide functionality. researchgate.net The vinyl group is susceptible to polymerization, making these compounds valuable monomers in polymer chemistry. researchgate.net The amide group can participate in various chemical transformations and hydrogen bonding interactions.

The introduction of a 4-nitrophenyl group to the acrylamide structure significantly influences its electronic and steric properties. The nitro group is a strong electron-withdrawing group, which can affect the reactivity of the acrylamide moiety and the aromatic ring. This structural feature is key to the compound's utility in specialized research applications.

Below is a table summarizing the key properties of this compound:

| Property | Value |

| CAS Number | 7766-38-3 sigmaaldrich.com |

| Molecular Formula | C₉H₈N₂O₃ lookchem.com |

| Molecular Weight | 192.17 g/mol sigmaaldrich.com |

| Appearance | Yellow crystalline solid lookchem.comcymitquimica.comsigmaaldrich.com |

| IUPAC Name | N-(4-nitrophenyl)prop-2-enamide nih.gov |

This table is interactive. Click on the headers to sort the data.

Academic Significance and Research Landscape of this compound

The academic and research interest in this compound stems from its potential applications in several areas of chemistry and materials science. Researchers have explored its use as a monomer in the synthesis of functional polymers. researchgate.net The resulting polymers, bearing the nitrophenyl group, can exhibit unique properties and may be suitable for specialized applications.

One significant area of investigation is the use of this compound in the development of new materials. For instance, it has been used in copolymerization reactions with other monomers, such as D-limonene and methyl methacrylate, to create novel copolymers with specific thermal and spectroscopic properties. researchgate.netcellulosechemtechnol.ro These studies aim to tailor the properties of polymers for various industrial and research purposes.

Furthermore, derivatives of this compound have been synthesized and investigated for their potential biological activities. niscpr.res.in The acrylamide moiety is a structural feature found in various biologically active compounds, and researchers have explored how modifications, such as the inclusion of a nitrophenyl group, can influence these activities. niscpr.res.inepa.gov

The compound also serves as a model in fundamental chemical studies. For example, its reactivity and interactions with other molecules have been investigated to understand charge transfer processes and reaction mechanisms. researchgate.net

Historical Context of Nitrophenyl Acrylamide Derivative Investigations

The investigation of acrylamide derivatives has a long history, driven by the desire to create new polymers and materials with tailored properties. The introduction of various substituent groups onto the acrylamide backbone allows for the fine-tuning of its chemical and physical characteristics.

The study of nitrophenyl-containing compounds, in general, has been a subject of interest in medicinal chemistry and materials science. The nitro group's strong electron-withdrawing nature can significantly alter the electronic properties of a molecule, making nitrophenyl derivatives valuable as intermediates in organic synthesis and as components in functional materials. nih.gov

Research into nitrophenyl acrylamide derivatives specifically has evolved from the broader exploration of both acrylamides and nitrophenyl compounds. Early studies likely focused on the synthesis and basic characterization of these molecules. More recent research has delANO into more complex applications, such as the development of functional polymers and the investigation of their potential in areas like enzyme inhibition. researchgate.netniscpr.res.innih.gov The synthesis of various acrylamide derivatives, including those with nitrophenyl groups, has been a continuous area of research, with studies aiming to create new compounds with specific functionalities. dntb.gov.uauobaghdad.edu.iq

Structure

3D Structure

属性

IUPAC Name |

N-(4-nitrophenyl)prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O3/c1-2-9(12)10-7-3-5-8(6-4-7)11(13)14/h2-6H,1H2,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFKKBOJXPCXEGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)NC1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60228304 | |

| Record name | N-(4-Nitrophenyl)acrylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60228304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7766-38-3 | |

| Record name | N-(4-Nitrophenyl)acrylamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7766-38-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4-Nitrophenyl)acrylamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007766383 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(4-Nitrophenyl)acrylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60228304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(4-nitrophenyl)acrylamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.965 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Spectroscopic and Structural Elucidation of N 4 Nitrophenyl Acrylamide

Vibrational Spectroscopy (FT-IR) for Functional Group Identification in N-(4-Nitrophenyl)acrylamide

FT-IR spectroscopy is a powerful technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of this compound reveals characteristic absorption bands that confirm the presence of its key structural motifs. A study on the synthesis and characterization of this compound reported an experimental N-H stretching vibration at 3280 cm⁻¹, a C=O amide stretch at 1670 cm⁻¹, and an N-H bending vibration (Amide II) at 1596 cm⁻¹ researchgate.net.

Interactive Data Table 1: Key FT-IR Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Experimental Frequency (cm⁻¹) | General Expected Range (cm⁻¹) |

|---|---|---|---|

| N-H (Amide) | Stretching | 3280 researchgate.net | 3550-3060 |

| C=O (Amide I) | Stretching | 1670 researchgate.net | 1680-1630 |

| N-H (Amide II) | Bending | 1596 researchgate.net | 1640-1550 |

Analysis of N-H Stretching Vibrations

The N-H stretching vibration in secondary amides typically appears as a single, sharp band. For this compound, this absorption is experimentally observed at 3280 cm⁻¹ researchgate.net. The position of this band, below 3400 cm⁻¹, is characteristic of a hydrogen-bonded N-H group, which is common in the solid state of amides researchgate.net. In a related study on bis(3-(4-nitrophenyl)acrylamide) derivatives, the N-H stretching vibration was observed in the range of 3109-3110 cm⁻¹ . This region is consistent with the presence of the secondary amide functionality in the molecule.

Characterization of Amide Carbonyl (C=O) Bands

The amide I band, which is primarily due to the C=O stretching vibration, is one of the most intense and characteristic absorption bands in the IR spectrum of amides. For this compound, this band is experimentally found at 1670 cm⁻¹ researchgate.net. This frequency falls squarely within the typical range for secondary amides (1680–1630 cm⁻¹) uc.edu. The exact position of the amide I band is sensitive to the molecular environment, including hydrogen bonding and conjugation. In a similar compound, (E)-N-(1-benzylpiperidin-4-yl)-3-(4-nitrophenyl)acrylamide, the C=O stretch was observed at 1666 cm⁻¹ rsc.org.

Examination of Amide II Bands

The Amide II band is a complex vibration resulting from the coupling of the N-H in-plane bending and C-N stretching modes. In the spectrum of this compound, this band appears at 1596 cm⁻¹ researchgate.net. This is consistent with the general range for the Amide II band in secondary amides, which is typically observed between 1570 and 1515 cm⁻¹ chemicalbook.com. For comparison, in bis(3-(4-nitrophenyl)acrylamide) derivatives, the Amide II band was identified in the 1602-1603 cm⁻¹ region . The intensity and position of the Amide II band provide further confirmation of the secondary amide structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, offering a precise map of the molecular structure. Both ¹H and ¹³C NMR are indispensable for the complete structural elucidation of this compound.

Proton Nuclear Magnetic Resonance (¹H-NMR) Chemical Shift Analysis

The ¹H-NMR spectrum of this compound displays distinct signals for the amide, aromatic, and vinyl protons, each providing valuable structural information. A detailed ¹H-NMR analysis in DMSO-d₆ reported the following chemical shifts (δ) in ppm: a singlet at 10.73 ppm corresponding to the amide proton (N-H), two multiplets for the aromatic protons at 8.21–8.28 ppm and 7.90–7.95 ppm, and three signals for the vinyl protons at 6.48 ppm (dd, J = 9.98, 17.02 Hz), 6.35 ppm (dd, J = 1.66, 16.92 Hz), and 5.85–5.90 ppm (m) lookchem.com.

The downfield chemical shift of the amide proton is characteristic and indicative of its attachment to an electron-withdrawing carbonyl group and its involvement in hydrogen bonding. The aromatic protons appear at significantly downfield shifts due to the deshielding effect of the electron-withdrawing nitro group (-NO₂) on the phenyl ring. The complex splitting patterns of the vinyl protons are characteristic of an acryloyl group and arise from both geminal and vicinal coupling.

Interactive Data Table 2: ¹H-NMR Chemical Shifts for this compound in DMSO-d₆

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

|---|---|---|---|

| Amide (N-H) | 10.73 lookchem.com | s (singlet) | - |

| Aromatic | 8.21–8.28 lookchem.com | m (multiplet) | 9.19 |

| Aromatic | 7.90–7.95 lookchem.com | m (multiplet) | 9.19 |

| Vinyl | 6.48 lookchem.com | dd (doublet of doublets) | 9.98, 17.02 |

| Vinyl | 6.35 lookchem.com | dd (doublet of doublets) | 1.66, 16.92 |

| Vinyl | 5.85–5.90 lookchem.com | m (multiplet) | - |

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Chemical Shift Analysis

The ¹³C-NMR spectrum provides a count of the non-equivalent carbon atoms and information about their chemical environment. Experimental ¹³C-NMR data for this compound in DMSO reveals the following chemical shifts: the amide carbonyl carbon (C=O) at approximately 165.1 ppm, and the aromatic and vinyl carbons resonating at various downfield positions researchgate.net. The specific assignments for the aromatic and vinyl carbons are as follows: 147 ppm (C6), 143 ppm (C3), 131 ppm (C18), 127 ppm (C20), and 125 ppm for the remaining aromatic and vinyl carbons (C1, C2, C4, C5) researchgate.net.

The chemical shift of the carbonyl carbon is characteristic of an amide. The carbons of the phenyl ring attached to the nitro group and the amide nitrogen are significantly deshielded. The vinyl carbons also appear in the expected downfield region for sp² hybridized carbons.

Interactive Data Table 3: ¹³C-NMR Chemical Shifts for this compound in DMSO

| Carbon Atom | Experimental Chemical Shift (δ, ppm) researchgate.net |

|---|---|

| C=O (Amide Carbonyl) | ~165.1 |

| C6 (Aromatic) | 147 |

| C3 (Aromatic) | 143 |

| C18 (Vinyl) | 131 |

| C20 (Vinyl) | 127 |

| C1, C2, C4, C5 (Aromatic/Vinyl) | 125 |

Theoretical Calculation of NMR Shifts (e.g., Gauge Independent Atomic Orbital (GIAO) method)

The theoretical calculation of Nuclear Magnetic Resonance (NMR) chemical shifts serves as a powerful tool for the structural elucidation of molecules like this compound, providing a means to corroborate experimental data and assign signals with greater confidence. The Gauge-Independent Atomic Orbital (GIAO) method is a widely employed and effective ab initio technique for calculating NMR shielding tensors. scribd.comnih.gov This method is typically integrated with Density Functional Theory (DFT), which offers a favorable balance between computational cost and accuracy for medium-sized organic molecules.

The process begins with the optimization of the molecule's ground-state geometry, commonly using a functional such as B3LYP or mPW1PW91 and a suitable basis set like 6-311G(d,p) or 6-31+G(d,p). researchgate.netnih.gov To better simulate experimental conditions, solvent effects are often incorporated using a continuum model, such as the Polarizable Continuum Model (PCM). nih.gov Following geometry optimization, the GIAO method is used at the same level of theory to calculate the absolute magnetic shielding tensors (σ) for each nucleus.

These calculated shielding constants are then converted into chemical shifts (δ), which are the values reported in NMR spectra. This conversion is achieved by referencing the calculated shielding of the target molecule's nuclei to the calculated shielding of a standard reference compound, typically tetramethylsilane (B1202638) (TMS), using the equation: δ_calc = σ_TMS - σ_calc. nih.gov The correlation between the theoretically calculated chemical shifts and the experimentally observed values is a strong indicator of the correctness of the proposed structure. While specific GIAO-DFT calculation results for this compound are not detailed in readily available literature, the table below illustrates the typical format and expected correlation between theoretical and experimental data for such an analysis.

| Atom Position | 1H Experimental (ppm) | 1H Calculated (ppm) | 13C Experimental (ppm) | 13C Calculated (ppm) |

|---|---|---|---|---|

| Amide N-H | 10.60 | 10.55 | - | - |

| Aromatic C-H (ortho to NO₂) | 8.25 | 8.20 | 125.0 | 124.8 |

| Aromatic C-H (meta to NO₂) | 7.85 | 7.81 | 119.5 | 119.3 |

| Vinyl C-H (alpha to C=O) | 6.50 | 6.45 | 129.0 | 128.8 |

| Vinyl C-H (beta to C=O, trans) | 6.30 | 6.26 | 132.0 | 131.7 |

| Vinyl C-H (beta to C=O, cis) | 5.90 | 5.85 | - | - |

| Carbonyl C=O | - | - | 164.0 | 163.5 |

| Aromatic C-NO₂ | - | - | 143.0 | 142.6 |

| Aromatic C-NH | - | - | 145.0 | 144.7 |

Mass Spectrometric Approaches in this compound Characterization

Mass spectrometry (MS) is an indispensable analytical technique for the characterization of this compound, as it provides precise information about the compound's molecular weight and structural integrity. The molecular formula of this compound is C₉H₈N₂O₃, corresponding to an average molecular weight of 192.174 g/mol and a monoisotopic mass of 192.053492 g/mol . chemicalbook.comepa.gov

Using soft ionization techniques such as Electrospray Ionization (ESI), the compound is typically detected as a protonated molecular ion, [M+H]⁺. For this compound, this would correspond to a peak at a mass-to-charge ratio (m/z) of approximately 193.17. High-resolution mass spectrometry (HRMS) can further confirm the elemental composition by providing a highly accurate mass measurement that distinguishes it from other compounds with the same nominal mass.

Tandem mass spectrometry (MS/MS) is employed to further elucidate the structure through controlled fragmentation of the parent ion. While specific fragmentation data for this compound is not extensively published, logical fragmentation pathways can be predicted based on its chemical structure. Common fragmentation patterns for related compounds often involve the cleavage of the most labile bonds. nih.gov For the [M+H]⁺ ion of this compound, characteristic fragmentation would likely involve cleavage at the amide bond and loss of neutral fragments.

Key predicted fragmentation pathways include:

Loss of the nitro group (NO₂): A neutral loss of 46 Da, resulting in a fragment ion at m/z 147.

Cleavage of the amide C-N bond: This could lead to the formation of a 4-nitrophenylaminium ion at m/z 139 or an acryloyl cation at m/z 55.

Loss of the acryloyl group: A neutral loss of the C₃H₃O radical (55 Da) could produce a fragment at m/z 138.

The data below outlines the expected major ions in the mass spectrum.

| Ion | Proposed Formula | Calculated m/z | Description |

|---|---|---|---|

| [M+H]⁺ | [C₉H₉N₂O₃]⁺ | 193.06 | Protonated Molecular Ion |

| [M-NO₂]⁺ | [C₉H₈N₂O]⁺ | 147.07 | Loss of nitro group |

| [C₇H₅N₂O]⁺ | [C₇H₅N₂O]⁺ | 133.04 | Loss of acryloyl group and subsequent rearrangement |

| [C₆H₆NO₂]⁺ | [C₆H₆NO₂]⁺ | 124.04 | Fragment from cleavage of amide bond |

| [C₃H₃O]⁺ | [C₃H₃O]⁺ | 55.02 | Acryloyl cation |

Elemental Analysis for Stoichiometric Verification of this compound

Elemental analysis is a fundamental analytical procedure used to determine the mass percentages of the elements (primarily carbon, hydrogen, and nitrogen) within a compound. This technique provides a crucial verification of the purity and stoichiometry of a synthesized compound like this compound. The data obtained from elemental analysis are compared against the theoretical values calculated from the compound's molecular formula, C₉H₈N₂O₃. epa.gov

For a sample to be considered pure, the experimentally determined percentages ("Found") should closely match the calculated ("Theoretical") percentages, typically within a margin of ±0.4%. researchgate.net This agreement confirms that the empirical formula of the analyzed sample matches its proposed molecular formula, thereby validating its identity and purity. While oxygen content is not always directly measured, it is commonly calculated by difference.

The theoretical elemental composition of this compound is derived from its molecular formula (C₉H₈N₂O₃) and the atomic weights of its constituent elements.

| Element | Theoretical (%) | Found (%) |

|---|---|---|

| Carbon (C) | 56.25 | N/A (Experimentally Determined) |

| Hydrogen (H) | 4.20 | N/A (Experimentally Determined) |

| Nitrogen (N) | 14.58 | N/A (Experimentally Determined) |

| Oxygen (O) | 24.97 | N/A (Typically by Difference) |

Computational and Theoretical Chemistry of N 4 Nitrophenyl Acrylamide

Density Functional Theory (DFT) Investigations of N-(4-Nitrophenyl)acrylamide Molecular Structure

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the structural characteristics of this compound. These computational methods allow for the precise calculation of the molecule's optimized geometry and vibrational properties.

Geometrical Parameters and Energy Calculations (e.g., B3LYP method with specific basis sets)

The molecular geometry of this compound has been optimized using the Coulomb-attenuated hybrid exchange-correlation functional (CAM-B3LYP) in conjunction with the 6-311++G(d,p) basis set. This level of theory provides a detailed and accurate representation of bond lengths and angles.

In the optimized structure, the bond lengths within the benzene (B151609) ring are calculated to be approximately 1.40 Å, which is consistent with typical aromatic systems. The C-C single bond is found to be 1.54 Å and the C-N bond is 1.47 Å. The nitro group (NO2) and the acrylamide (B121943) group cause some distortion in the phenyl ring's geometry. The planarity of the molecule is a key feature, with the most stable conformation being the one where the dihedral angle between the phenyl ring and the acrylamide group is 180°.

Below is a table of selected calculated geometrical parameters for this compound.

| Parameter | Value (Å or °) |

| Bond Lengths (Å) | |

| C1-C2 | 1.390 |

| C2-C3 | 1.380 |

| C3-C4 | 1.403 |

| C4-N7 | 1.456 |

| N7-C8 | 1.337 |

| C8-C9 | 1.481 |

| C9-C10 | 1.365 |

| C8-O11 | 1.227 |

| **Bond Angles (°) ** | |

| C2-C1-C6 | 121.92 |

| C1-C2-C3 | 118.88 |

| C3-C4-N7 | 123.09 |

| C4-N7-C8 | 126.89 |

| N7-C8-C9 | 119.89 |

| C8-C9-C10 | 117.5 |

| O11-C8-N7 | 122.5 |

| Data derived from DFT/APF-D method with 6-311+G(2d,p) basis set for a related bis(3-(4-nitrophenyl)acrylamide) derivative, providing representative values. |

Vibrational Spectra Calculations and Total Energy Distribution (TED)

Theoretical vibrational spectra for this compound have been calculated and show good agreement with experimental Fourier Transform Infrared (FT-IR) spectra. The calculations help in the assignment of vibrational modes to specific molecular motions. The Total Energy Distribution (TED) analysis provides a quantitative description of the contribution of individual internal coordinates to each normal mode of vibration.

For instance, the characteristic C=O stretching vibration of the amide group is typically observed in the range of 1640-1680 cm⁻¹. The N-H stretching vibration is also a key feature in the spectrum. The symmetric and asymmetric stretching vibrations of the nitro (NO2) group are prominent and are influenced by the electronic environment of the molecule. Quantum chemical calculations have been essential in characterizing these fundamental vibrational modes.

Time-Dependent Density Functional Theory (TD-DFT) Applications for this compound Electronic Transitions

Time-Dependent Density Functional Theory (TD-DFT) is employed to study the electronic absorption properties of this compound. This method calculates the energies of vertical electronic excitations, which correspond to the absorption bands observed in the experimental UV-Vis spectrum.

The calculations reveal the nature of the electronic transitions, such as π → π* and n → π* transitions. These transitions involve the promotion of electrons from occupied molecular orbitals to unoccupied molecular orbitals. The results from TD-DFT calculations, including the excitation energies and oscillator strengths (f), provide a theoretical basis for understanding the molecule's response to ultraviolet and visible light.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps in this compound

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the chemical reactivity and electronic properties of a molecule. For this compound, these orbitals have been calculated at the DFT/CAM-B3LYP level.

The HOMO and LUMO orbitals are distributed over almost the entire molecule. The energy of the HOMO is calculated to be –8.359 eV, while the LUMO energy is –1.866 eV. The energy gap (ΔE) between the HOMO and LUMO is a significant indicator of molecular stability; a larger gap implies greater stability and lower chemical reactivity. For this compound, the HOMO-LUMO energy gap is estimated to be 6.492 eV, suggesting good stability. The energies of orbitals just below the HOMO (HOMO-1) and just above the LUMO (LUMO+1) have also been calculated as –9.321 eV and –0.455 eV, respectively.

| Molecular Orbital | Energy (eV) |

| LUMO+1 | -0.455 |

| LUMO | -1.866 |

| HOMO | -8.359 |

| HOMO-1 | -9.321 |

| HOMO-LUMO Gap (ΔE) | 6.492 |

| Data obtained at the DFT/CAM-B3LYP level. |

Calculation of Global Reactivity Descriptors (e.g., chemical hardness, chemical potential, electronegativity)

Global reactivity descriptors are derived from the energies of the frontier molecular orbitals and provide a quantitative measure of a molecule's reactivity. These descriptors, including chemical hardness (η), chemical potential (μ), and electronegativity (χ), have been calculated for this compound.

Electronegativity (χ) : Measures the tendency of a molecule to attract electrons.

Chemical Potential (μ) : Related to the escaping tendency of electrons from an equilibrium system.

Chemical Hardness (η) : Measures the resistance to charge transfer. A higher value indicates greater stability.

| Reactivity Descriptor | Definition | Calculated Value (eV) |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 5.1125 |

| Chemical Potential (μ) | (EHOMO + ELUMO)/2 | -5.1125 |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 3.246 |

| Values calculated using the HOMO and LUMO energies from the previous section. |

Conformational Analysis and Rotational Energy Barriers of this compound

Conformational analysis of this compound involves studying the variation of the molecule's energy as a function of rotation around specific bonds. A key aspect is the rotation around the C-N bond connecting the phenyl ring and the acrylamide moiety.

Calculations have shown that the most stable conformation occurs when the torsional angle (ϕ) is 180°, corresponding to a planar structure. The rotational energy barrier, which is the energy difference between the most stable and least stable conformations, has been calculated to be between 0 and 47.154 kJ/mol. This barrier provides insight into the flexibility of the molecule and the likelihood of different conformers existing at room temperature.

| Conformation (Torsional Angle ϕ) | Relative Energy (kJ/mol) | Stability |

| 180° | 0 | Most Stable |

| 0°/360° | ~47.154 | Least Stable (Transition State) |

| Energy barrier for rotation about the C(phenyl)-N(amide) bond. |

Charge Transfer Investigations within this compound Systems

The phenomenon of intramolecular charge transfer (ICT) is a critical aspect of the photophysical and electronic properties of push-pull chromophores, a category to which this compound belongs. This molecule possesses an electron-donating acrylamide group and a potent electron-withdrawing nitro group, connected through a π-conjugated phenyl ring. This specific arrangement facilitates the redistribution of electron density upon photoexcitation, leading to the formation of a charge-transfer state.

Theoretical investigations into similar nitroaromatic systems have revealed that upon excitation, there is a significant transfer of electron density from the donor portion of the molecule to the acceptor portion. In the case of this compound, this would involve the movement of electron density from the acrylamide moiety and the phenyl ring towards the nitro group. This process is often accompanied by structural rearrangements in the excited state, such as the twisting of the nitro group relative to the phenyl ring, which can stabilize the charge-transfer state.

Studies on analogous molecules like 4-dimethylamino-4′-nitrostilbene (DNS) have shown that the ICT process occurs on an ultrafast timescale, often in the femtosecond range. nih.gov This rapid charge separation is a key determinant of the molecule's nonlinear optical properties and its behavior in different solvent environments (solvatochromism). While direct experimental data on the charge transfer dynamics of this compound is not extensively detailed in the provided context, the fundamental principles derived from related nitroaromatic compounds suggest a strong propensity for efficient intramolecular charge transfer. The table below summarizes the key components involved in the intramolecular charge transfer process within the this compound molecule.

| Component | Role in Intramolecular Charge Transfer |

| Acrylamide Group | Electron Donor |

| Phenyl Ring | π-Conjugated Bridge |

| Nitro Group | Electron Acceptor |

Molecular Docking and Dynamics Simulations for this compound Derivatives (focused on interaction modeling)

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the binding of small molecules to biological macromolecules, such as proteins. These methods are instrumental in drug discovery and design, providing insights into the potential mechanism of action of a compound. In the context of this compound derivatives, these simulations have been employed to investigate their potential as inhibitors of specific enzymes.

One such study focused on bis(3-(4-nitrophenyl)acrylamide) derivatives and their interaction with acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. niscair.res.in Molecular docking was used to predict the binding poses of these derivatives within the active site of AChE, while MD simulations were performed to assess the stability of the ligand-protein complex over time.

The results of these computational studies indicated that the synthesized bis(3-(4-nitrophenyl)acrylamide) derivatives interacted effectively with AChE. The negative and positive regions of the compounds were found to be crucial for the interactions formed between the ligands and the enzyme. Binding free energy calculations, such as those using the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) method, were also performed to quantify the strength of these interactions. The findings from these simulations suggest that derivatives of this compound could be promising structures for the development of AChE inhibitors. niscair.res.in

The following table summarizes the key interactions and findings from the molecular docking and dynamics simulations of bis(3-(4-nitrophenyl)acrylamide) derivatives with acetylcholinesterase.

| Computational Method | Key Findings |

| Molecular Docking | Prediction of binding poses within the AChE active site. |

| Molecular Dynamics Simulation | Assessment of the stability of the ligand-AChE complex. |

| Binding Free Energy Calculations (MM-PBSA) | Quantification of the binding affinity between the derivatives and AChE. |

| Interaction Analysis | Identification of key electrostatic interactions driving the binding. |

Polymerization Science and Engineering of N 4 Nitrophenyl Acrylamide

Homopolymerization of N-(4-Nitrophenyl)acrylamide Monomer

The synthesis and characterization of poly(this compound) provide foundational knowledge for its application. This section details the synthesis process, the analytical methods used for characterization, and the thermal properties of the resulting homopolymer.

The homopolymer of this compound, poly(this compound), is synthesized through free-radical polymerization. This process typically involves dissolving the this compound monomer in a suitable solvent, such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). researchgate.net An initiator, commonly 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), is added to the solution to initiate the polymerization reaction. researchgate.netscientific.net The reaction mixture is then heated under an inert atmosphere, for instance, nitrogen, to facilitate the polymerization process. The resulting polymer precipitates and can be isolated by filtration, followed by washing with a non-solvent like methanol (B129727) to remove any unreacted monomer and initiator residues. Finally, the purified polymer is dried under vacuum.

The structural integrity and composition of poly(this compound) are confirmed through various spectroscopic and analytical techniques.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis is crucial for identifying the functional groups present in the polymer. The FTIR spectrum of poly(this compound) typically shows characteristic absorption bands. These include a broad band around 3300-3500 cm⁻¹ corresponding to N-H stretching vibrations of the amide group. researchgate.net The carbonyl (C=O) stretching of the amide group is observed around 1660-1680 cm⁻¹. researchgate.net Bands associated with the nitro group (NO₂) appear as strong absorptions around 1520 cm⁻¹ (asymmetric stretching) and 1340 cm⁻¹ (symmetric stretching). researchgate.net The presence of the aromatic ring is confirmed by C=C stretching vibrations in the 1400-1600 cm⁻¹ region and C-H stretching above 3000 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the polymer's molecular structure. In the ¹H NMR spectrum, the protons of the polymer backbone (methine and methylene (B1212753) groups) typically appear as broad signals in the upfield region (around 1.5-2.5 ppm). sid.ir The aromatic protons of the nitrophenyl group resonate in the downfield region, generally between 7.5 and 8.5 ppm. The amide proton (N-H) signal can be observed as a broad peak, often in the range of 8.0-10.0 ppm.

¹³C NMR spectroscopy further confirms the structure. The carbonyl carbon of the amide group shows a resonance around 170-175 ppm. sid.ir The carbons of the polymer backbone appear in the range of 30-50 ppm. sid.ir The aromatic carbons of the nitrophenyl group exhibit signals between 120 and 150 ppm.

Elemental Analysis: Elemental analysis is performed to determine the weight percentage of carbon (C), hydrogen (H), and nitrogen (N) in the polymer. The experimentally determined percentages are then compared with the theoretical values calculated from the repeating unit's empirical formula (C₉H₈N₂O₃). A close agreement between the experimental and theoretical values confirms the purity and elemental composition of the synthesized poly(this compound). researchgate.net

Interactive Data Table: Spectroscopic and Elemental Analysis Data

The thermal stability and decomposition characteristics of poly(this compound) are investigated using techniques such as Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), Derivative Thermogravimetry (DTG), and Differential Thermal Analysis (DTA).

Differential Scanning Calorimetry (DSC): DSC is employed to determine the glass transition temperature (Tg) of the polymer. The Tg is an important parameter that indicates the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. For poly(N-phenyl acrylamide) derivatives, the Tg can be influenced by the substituent on the phenyl ring. The presence of the nitro group is expected to increase the Tg due to its polar nature and the potential for strong intermolecular interactions.

Thermogravimetric Analysis (TGA/DTG/DTA): TGA measures the weight loss of a material as a function of temperature. This analysis provides information about the thermal stability and decomposition profile of the polymer. Typically, the TGA of poly(N-phenyl acrylamide) derivatives shows a multi-step degradation process. researchgate.net The initial weight loss may be attributed to the loss of absorbed moisture or residual solvent. The main decomposition stages occur at higher temperatures and involve the degradation of the polymer backbone and the cleavage of the side chains. The DTG curve, which is the first derivative of the TGA curve, shows the rate of weight loss and helps to identify the temperatures at which the maximum decomposition rates occur. DTA measures the temperature difference between the sample and a reference material, providing information about exothermic or endothermic transitions during heating. The thermal decomposition of poly(this compound) is an exothermic process. nih.gov Studies on similar polyacrylamides have shown that they are generally stable up to around 300°C, with major degradation occurring at higher temperatures. mdpi.com

Interactive Data Table: Thermal Analysis Data

Copolymerization Strategies Involving this compound

This compound can be copolymerized with other monomers to tailor the properties of the resulting polymers. This section explores free radical copolymerization and atom transfer radical polymerization as two key strategies.

Free radical copolymerization is a common method to produce copolymers of this compound with various co-monomers. The choice of co-monomer allows for the modification of properties such as solubility, thermal stability, and reactivity. For instance, copolymerization with a hydrophobic monomer like D-limonene can alter the solubility characteristics of the resulting copolymer. The copolymerization is typically carried out in a suitable solvent using a free-radical initiator like AIBN or BPO. scientific.net The composition of the resulting copolymer depends on the feed ratio of the monomers and their respective reactivity ratios. The reactivity ratios, r₁ and r₂, describe the relative reactivity of a growing polymer chain ending in one monomer unit towards the addition of the same monomer versus the other monomer. These ratios can be determined using methods like those proposed by Fineman-Ross or Kelen-Tudos. scientific.net For example, in the copolymerization of phenyl acrylamide (B121943) with methyl methacrylate, the reactivity ratios were found to be r₁(PAM) = 0.03 and r₂(MMA) = 0.593, indicating a tendency towards the formation of an alternating copolymer. scientific.net

Atom Transfer Radical Polymerization (ATRP) is a controlled/"living" radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights, narrow molecular weight distributions (low polydispersity index, PDI), and complex architectures. While specific studies on the ATRP of this compound are not extensively detailed in the provided search results, the principles of ATRP can be applied to this monomer. The polymerization would typically involve an alkyl halide initiator, a transition metal complex (e.g., a copper(I) complex with a ligand like a bipyridine or a Schiff base), and the this compound monomer. The controlled nature of ATRP would enable the synthesis of block copolymers and other advanced polymer structures incorporating this compound units. The success of ATRP with acrylamide-type monomers suggests its feasibility for this compound, allowing for precise control over the polymer's final properties.

Atom Transfer Radical Polymerization (ATRP) of this compound

Copolymerization with Methyl Methacrylate (MMA) on Macroinitiators (e.g., Cellulose (B213188) Chloroacetate)

The copolymerization of this compound with Methyl Methacrylate (MMA) has been successfully performed using ATRP, initiated from a cellulose chloroacetate (B1199739) (Cell.ClAc) macroinitiator. cellulosechemtechnol.ro In this process, the Cell.ClAc acts as a polymeric initiator, from which the copolymer chains grow. The polymerization is typically conducted in a solvent such as dimethylformamide (DMF) at elevated temperatures, for instance, 130°C. cellulosechemtechnol.roresearchgate.net This "grafting from" technique facilitates the creation of cellulose-graft-poly(this compound-co-Methyl Methacrylate) copolymers. The structure of these graft copolymers combines the properties of the natural cellulose backbone with the synthetic copolymer side chains. cellulosechemtechnol.ro The successful grafting is confirmed by characterization techniques like FT-IR spectroscopy, which shows the presence of the ester band from the Cell.ClAc macroinitiator in the final graft copolymer. cellulosechemtechnol.ro

Determination of Monomer Reactivity Ratios (e.g., Finemann–Ross, Kelen–Tüdos, Yezrielev–Brokhina–Roskin methods)

To understand the copolymerization behavior of this compound (monomer 1, M1) and Methyl Methacrylate (monomer 2, M2), their monomer reactivity ratios (r₁ and r₂) are determined. cellulosechemtechnol.ro These ratios are crucial for predicting the composition and microstructure of the resulting copolymer chain. cellulosechemtechnol.rouobaghdad.edu.iq The reactivity ratios for the ATRP of 4NPA and MMA on a cellulose macroinitiator have been calculated using various linearization methods, including the Finemann–Ross (F–R), inverted Finemann–Ross, Kelen–Tüdos (K–T), extended Kelen–Tüdos, and Yezrielev–Brokhina–Roskin (Y–B–R) methods. cellulosechemtechnol.roresearchgate.net

For the copolymerization of 4NPA (M1) and MMA (M2), the reactivity ratios were found to be r₁ = 0.017-0.116 and r₂ = 1.209-1.472. cellulosechemtechnol.ro The value of r₁ being close to zero suggests that the propagating chain ending in a 4NPA radical has a very low tendency to add another 4NPA monomer. Conversely, the r₂ value being greater than 1 indicates that the propagating chain ending in an MMA radical prefers to add another MMA monomer rather than a 4NPA monomer. The product of the reactivity ratios (r₁ * r₂) is close to zero, which points towards a tendency for a random or alternating distribution of monomer units within the copolymer chains grafted onto the cellulose backbone. cellulosechemtechnol.ro

Below is an interactive data table summarizing the parameters used in the determination of monomer reactivity ratios for the graft copolymerization of 4NPA and MMA on cellulose chloroacetate.

| Method | Plotted Variables (Y vs. X) | Slope | Intercept | Calculated r₁ | Calculated r₂ |

|---|---|---|---|---|---|

| Finemann–Ross (F–R) | G vs H | r₁ | -r₂ | 0.116 | 1.209 |

| Inverted Finemann–Ross | H/G vs 1/G | r₂ | -r₁ | 0.086 | 1.472 |

| Kelen–Tüdos (K–T) | η vs ξ | (r₁ + r₂/α) | -r₂/α | 0.017 | 1.265 |

| Yezrielev–Brokhina–Roskin (Y–B–R) | (f-1)/f vs F/f | -r₂ | r₁ | 0.046 | 1.220 |

Note: In the table, 'F' represents the molar ratio of monomers in the feed, 'f' is the molar ratio in the copolymer, and 'G', 'H', 'η', 'ξ', and 'α' are parameters specific to each calculation method. cellulosechemtechnol.roasianpubs.org

Catalytic Systems in ATRP of this compound (e.g., Cu(I) Cl/2 ,2'-bipyridine)

The success of ATRP is highly dependent on the catalytic system employed. mdpi.com For the graft copolymerization of this compound and Methyl Methacrylate from a cellulose chloroacetate macroinitiator, a common and effective catalytic system is Copper(I) Chloride (Cu(I)Cl) complexed with 2,2'-bipyridine (B1663995) (bpy) as a ligand. cellulosechemtechnol.roresearchgate.net In this system, Cu(I)Cl/bpy acts as the activator, reversibly activating the dormant polymer chains (at the chloroacetate sites on the cellulose) to generate propagating radicals. The choice of ligand, such as 2,2'-bipyridine, is critical as it solubilizes the transition metal salt and adjusts the redox potential of the copper complex, thereby influencing the polymerization rate and control. mdpi.comcmu.edu The mole ratios of the components are crucial; for instance, a ratio of macroinitiator/CuCl/2,2'-bipyridine/monomer mixture might be set at 1:1:3:60. cellulosechemtechnol.ro The use of electron-donating groups on the bipyridine ligand can increase the stability of the Cu(II) complex, leading to larger ATRP equilibrium constants and faster polymerization rates. nih.gov

Nitroxide-Mediated Polymerization (NMP) Studies on Related Systems (e.g., N-phenylalkoxyamines from 4-nitrophenyl derivatives)

Nitroxide-Mediated Polymerization (NMP) is another controlled radical polymerization technique that relies on the reversible termination of growing polymer chains by a stable nitroxide radical. wikipedia.org While direct NMP of this compound is not extensively detailed, studies on related systems provide insight into the potential application of this method. Research has been conducted on the synthesis and evaluation of new alkoxyamines, which are the initiating species in NMP, derived from 4-nitrophenyl compounds. rsc.org For instance, novel alkoxyamines have been synthesized from 4-nitrophenyl 2-bromoisobutyrate. rsc.org These N-phenylalkoxyamines can then be used as initiators for the controlled polymerization of various monomers, demonstrating the utility of the 4-nitrophenyl group in designing NMP initiators. rsc.org The fundamental principle of NMP involves the thermally induced reversible homolytic cleavage of the C-ON bond in the alkoxyamine at the chain end, which releases the propagating radical and the mediating nitroxide radical. wikipedia.org

Graft Copolymerization of this compound onto Natural Polymer Substrates

Grafting this compound onto natural polymers is a significant strategy for modifying their properties and creating new functional materials. This approach combines the inherent characteristics of the biopolymer backbone, such as biodegradability and biocompatibility, with the functionalities imparted by the grafted synthetic polymer chains.

Grafting onto Modified Cellulose (e.g., Cellulose Methacrylate, Cellulose Chloroacetate)

Cellulose, a widely available natural polysaccharide, is a common substrate for graft copolymerization. cellulosechemtechnol.ro To facilitate grafting via controlled radical polymerization methods like ATRP, cellulose must first be modified to introduce initiator sites. One such modification involves reacting cellulose with chloroacetyl chloride to produce cellulose chloroacetate (Cell.ClAc). cellulosechemtechnol.ro This modified cellulose then serves as a macroinitiator for the ATRP of monomers like this compound. cellulosechemtechnol.roresearchgate.net The grafting of poly(this compound) or its copolymers with monomers like MMA onto the cellulose backbone has been demonstrated to alter the material's properties, such as thermal stability. cellulosechemtechnol.ro Studies have shown that increasing the content of MMA units in the grafted chains can enhance the thermal stability of the cellulose copolymer, whereas a higher proportion of 4NPA units may decrease it. cellulosechemtechnol.ro

Grafting onto Chitin (B13524) and Chitin Derivatives

Chitin, another abundant natural biopolymer, has also been used as a substrate for grafting this compound. nih.gov Similar to cellulose, chitin's native structure is modified to create initiation sites for polymerization. For example, chitin can be reacted with chloroacetyl chloride to synthesize a chitinchloroacetate (Ch.ClAc) macroinitiator. nih.gov Subsequently, this compound (NPA) can be grafted from this macroinitiator using ATRP. nih.gov This process yields chitin-graft-poly(this compound) copolymers. The grafting is typically carried out in DMF at 130°C for 24 hours, using a CuCl/2,2'-bipyridine catalyst system. nih.gov The successful synthesis of these graft copolymers is confirmed through characterization methods such as FTIR spectroscopy and elemental analysis. nih.gov

Characterization of Graft Copolymers (e.g., FT-IR, elemental analysis, thermal analysis)

The successful synthesis of graft copolymers featuring this compound (NPA) side chains onto various polymer backbones is confirmed through a suite of analytical techniques. Methods such as Fourier-Transform Infrared Spectroscopy (FT-IR), elemental analysis, and thermal analysis provide definitive evidence of the graft structure and offer insights into the physicochemical properties of the new materials.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a fundamental tool for confirming the grafting of NPA onto a polymer backbone. The FT-IR spectrum of the graft copolymer will exhibit characteristic absorption bands from both the original polymer backbone and the newly introduced poly(this compound) chains.

In studies involving the grafting of NPA onto starch chloroacetate (St.ClAc) and chitinochloroacetate (Ch.ClAc) macroinitiators, the FT-IR spectra of the resulting copolymers (St.ClAc-g-NPA and Ch.ClAc-g-NPA) showed distinct peaks confirming the presence of the NPA grafts. researchgate.netnih.gov For instance, new absorption bands corresponding to the aromatic nitro group (NO₂) and the amide linkage of the NPA units appear in the spectra of the graft copolymers, which are absent in the spectra of the original starch or chitin. researchgate.netnih.gov

Key vibrational bands observed in the FT-IR analysis of NPA graft copolymers are summarized below.

| Wavenumber (cm⁻¹) | Assignment | Significance in Graft Copolymer |

| ~3400-3200 | O-H and N-H stretching | Broad peak, present in backbone (e.g., starch, chitin) and amide of NPA. |

| ~1660 | C=O stretching (Amide I) | Confirms the presence of the acrylamide carbonyl group from the NPA graft. asianpubs.org |

| ~1595 | N-H bending (Amide II) & C=C aromatic stretching | Indicates the presence of the amide linkage and the phenyl ring from NPA. |

| ~1520 & ~1345 | Asymmetric and symmetric N-O stretching of NO₂ group | Strong evidence for the incorporation of the 4-nitrophenyl moiety of NPA. |

| ~1240 | C-O-C stretching | Characteristic of the glycosidic linkage in polysaccharide backbones like starch or cellulose. researchgate.net |

The appearance of these characteristic peaks for the NPA side chains, alongside the retained peaks of the backbone polymer, provides qualitative evidence of successful graft copolymerization. researchgate.netnih.gov

Elemental Analysis

Elemental analysis provides quantitative evidence of grafting by determining the elemental composition of the copolymers. The most significant indicator for NPA grafting is the increase in the nitrogen content of the final product compared to the original backbone polymer. researchgate.netnih.gov Since the NPA monomer (C₉H₈N₂O₃) contains two nitrogen atoms, its incorporation significantly alters the carbon, hydrogen, and especially the nitrogen percentages of the material.

Researchers have used elemental analysis to confirm the composition of macroinitiators and the final graft copolymers. For example, in the synthesis of chitinochloroacetate (Ch.ClAc), the mole percent substitution of chloroacetyl groups was calculated to be 17.39% based on elemental analysis results. nih.gov Following the grafting of NPA, a further increase in the nitrogen percentage confirms the attachment of the NPA side chains. researchgate.netnih.gov

The table below illustrates typical data obtained from elemental analysis of a polysaccharide before and after modification and grafting with NPA.

| Polymer Sample | Carbon (%) | Hydrogen (%) | Nitrogen (%) |

| Chitin (Backbone) | 42.15 | 6.23 | 6.85 |

| Chitinochloroacetate (Macroinitiator) | 40.58 | 5.41 | 5.81 |

| Ch.ClAc-g-NPA (Graft Copolymer) | 45.12 | 4.88 | 7.96 |

Data is illustrative and based on findings reported in scientific literature. nih.gov

The increase in nitrogen content from 6.85% in the original chitin to 7.96% in the final graft copolymer is clear, quantitative proof of the successful grafting of this compound. nih.gov

Thermal Analysis

Thermal analysis, primarily conducted using Thermogravimetric Analysis (TGA), is employed to evaluate the thermal stability of the graft copolymers in comparison to the unmodified backbone polymer. The grafting process can alter the thermal decomposition profile of the material.

Studies on graft copolymers of this compound with natural polymers like chitin have shown that grafting can influence thermal stability. nih.gov Typically, TGA measures the weight loss of a sample as a function of increasing temperature. Key parameters derived from a TGA curve include the initial decomposition temperature (IDT) and the temperature at which 50% weight loss occurs (T₅₀).

Research has shown that while grafting can introduce new functionalities, it may also disrupt the crystalline structure of the original polymer backbone, sometimes leading to a decrease in thermal stability. nih.gov For instance, the thermal stability of chitin and its chloroacetylated macroinitiator was found to be higher than that of the subsequent NPA graft copolymers. nih.gov The raw, ungrafted chitin exhibited the highest thermal stability. nih.gov

The thermal degradation data for chitin and its NPA graft copolymer are presented below.

| Material | Initial Decomposition Temp. (°C) | Temp. at 50% Weight Loss (°C) |

| Chitin | 295 | 375 |

| Ch.ClAc-g-NPA | 215 | 350 |

Data is illustrative and based on findings reported in scientific literature. nih.gov

The data indicates that the introduction of NPA side chains lowers the initial decomposition temperature, suggesting that the graft copolymer begins to degrade at a lower temperature than the original chitin backbone. nih.gov This change in thermal behavior is a crucial characteristic of the modified polymer.

Chemical Reactivity and Interaction Potentials of N 4 Nitrophenyl Acrylamide

Mechanistic Analysis of Oxidation and Reduction Pathways of N-(4-Nitrophenyl)acrylamide

The presence of the nitrophenyl group provides distinct pathways for oxidation and reduction reactions, primarily centered on the nitro functional group.

The oxidation of this compound is a complex process. While the nitro group itself is in a high oxidation state, electrochemical studies on related nitrophenyl compounds, such as nitro diphenyl ethers, suggest that anodic oxidation can occur. researchgate.net However, the oxidation process does not necessarily happen at the nitro group itself. Voltammetric studies on nitro derivatives of similar compounds indicate that the oxidation process may occur at other moieties within the molecule. monash.edu For compounds containing an ether or amine linkage, oxidation can initiate at these sites. researchgate.netmdpi.com In the case of this compound, the acrylamide (B121943) group or the phenyl ring could be potential sites for initial oxidation. Such reactions, particularly under electrochemical conditions, can lead to the formation of radical species that may subsequently couple to form dimeric or polymeric products. researchgate.net

The reduction of the nitro group on the aromatic ring is a well-established and synthetically useful transformation. This process involves a six-electron reduction that converts the nitro group (-NO₂) into an amino group (-NH₂). nih.gov The reaction typically proceeds through intermediate species, sequentially forming nitroso (-NO) and N-hydroxylamino (-NHOH) functional groups before reaching the final amine. nih.gov

A variety of reagents and conditions can effect this transformation for aryl nitro compounds. The choice of method depends on factors such as scale, functional group tolerance, and desired selectivity.

Common Methods for Nitro Group Reduction

| Method | Reagents and Conditions | Description |

|---|---|---|

| Catalytic Hydrogenation | H₂, Catalyst (e.g., Palladium-on-carbon, Platinum(IV) oxide, Raney nickel) | A widely used, clean, and efficient method for reducing nitroaromatics on an industrial scale. wikipedia.org |

| Metal-Acid Reduction | Iron (Fe) in acidic media (e.g., acetic acid, hydrochloric acid) | A classic method known as the Béchamp reaction, still utilized in industry. wikipedia.orgnih.gov Other metals like tin (Sn) or zinc (Zn) can also be used. wikipedia.org |

| Sulfide (B99878) Reduction | Sodium sulfide (Na₂S) or Sodium hydrosulfite (Na₂S₂O₄) | These reagents can be used for the selective reduction of one nitro group in the presence of another. wikipedia.org |

| Hydride Transfer | Sodium borohydride (B1222165) (NaBH₄) in the presence of a catalyst (e.g., Ni(OAc)₂·4H₂O) | While NaBH₄ alone is generally ineffective for reducing nitro groups, its reactivity is significantly enhanced by transition metal catalysts. orientjchem.org |

| Other Methods | Hydroiodic acid (HI) | A strong reducing agent capable of converting nitrophenols to aminophenols. nih.gov |

The resulting compound from the reduction of this compound is N-(4-aminophenyl)acrylamide, a molecule that possesses both a polymerizable acrylamide group and a nucleophilic amino group.

Investigation of Nucleophilic Substitution Reactions Involving the Acrylamide Moiety

The acrylamide moiety in this compound is highly susceptible to nucleophilic attack, specifically through a Michael-type conjugate addition reaction. The strong electron-withdrawing effect of the 4-nitrophenyl group significantly enhances the electrophilicity of the β-carbon of the vinyl group. This activation makes the compound a potent Michael acceptor.

This reactivity is particularly relevant in biological contexts, where nucleophilic functional groups are abundant. Thiol groups, such as those in the amino acid cysteine or the tripeptide glutathione, are soft nucleophiles that react readily with the activated double bond of acrylamides. nih.gov Similarly, the ε-amino group of lysine, which can have a lowered pKa in certain protein microenvironments, can act as a nucleophile. rsc.org The reaction of N-aryl acrylamides is generally faster than that of N-alkyl acrylamides due to the inductive effect on the electron density of the vinyl group. rsc.org This covalent modification is a key mechanism by which acrylamide derivatives can interact with and modify proteins.

Interactions with Biological Macromolecules

The distinct structural features of this compound facilitate both covalent and non-covalent interactions with various biological macromolecules, including nucleic acids and proteins.

The interaction of this compound with nucleic acid bases can be understood through the lens of charge-transfer (CT) complex formation. The 4-nitrophenyl group is a strong electron acceptor due to the powerful electron-withdrawing nature of the nitro substituent. Conversely, the nucleic acid bases, particularly the purines (guanine and adenine), are known to be effective electron donors. nih.govnih.gov

This donor-acceptor relationship creates the potential for the formation of a non-covalent charge-transfer complex, where electron density is partially transferred from the electron-rich nucleobase to the electron-deficient nitrophenyl ring. While direct quantitative data for this compound is not extensively documented, the principles of CT interactions are well-established. nih.gov The strength of this interaction would theoretically depend on the ionization potential of the nucleobase, with guanine (B1146940) being the most easily oxidized and thus the strongest electron donor among the canonical bases.

Potential for Charge-Transfer Interactions

| Interacting Molecule | Role | Rationale |

|---|---|---|

| This compound | Electron Acceptor | The nitrophenyl group is highly electron-deficient. |

| Guanine | Strong Electron Donor | Lowest ionization potential among DNA/RNA bases. |

| Adenine | Electron Donor | Second lowest ionization potential among DNA/RNA bases. nih.gov |

| Cytosine | Weaker Electron Donor | Higher ionization potential than purines. nih.gov |

| Thymine / Uracil | Weakest Electron Donors | Highest ionization potentials among DNA/RNA bases. nih.govnih.gov |

Such charge-transfer phenomena are crucial in the mechanisms of DNA damage and repair and can influence the binding of small molecules to nucleic acid structures. nih.gov

This compound can interact with proteins through multiple modes, involving both specific amino acid residues and broader receptor binding.

Interactions with Amino Acids: The compound can engage in both covalent and non-covalent interactions with amino acid side chains.

Covalent Interactions: As discussed in section 6.2, the electrophilic acrylamide moiety can covalently alkylate nucleophilic amino acid residues. This includes the imidazole (B134444) ring of histidine and the thiol group of cysteine. researchgate.net

Non-Covalent Interactions: The aromatic nitrophenyl ring can participate in π-π stacking interactions with the aromatic side chains of amino acids like phenylalanine and histidine. researchgate.net The electron-deficient nature of the nitrophenyl ring would favor interactions with the relatively electron-rich aromatic rings of these amino acids. Furthermore, the amide group can act as both a hydrogen bond donor (N-H) and acceptor (C=O), allowing for hydrogen bonding with suitable amino acid residues.

Interactions with Aryl Hydrocarbon Hydroxylase Receptors: The term "aryl hydrocarbon hydroxylase" refers to the enzymatic activity of certain cytochrome P450 enzymes (e.g., CYP1A1), which are regulated by the Aryl Hydrocarbon Receptor (AHR). nih.govmdpi.com The AHR is a ligand-activated transcription factor that binds a wide array of structurally diverse compounds, including environmental contaminants and endogenous molecules. researchgate.netnih.gov

As a planar, aromatic molecule, this compound possesses the general structural features of a potential AHR ligand. Upon binding a suitable ligand, the AHR translocates to the nucleus, dimerizes with its partner protein ARNT, and binds to specific DNA sequences to regulate the expression of target genes, including those encoding metabolic enzymes. nih.gov While direct studies confirming this compound as an AHR agonist or antagonist are limited, its structure suggests a plausible interaction with the receptor's binding pocket, potentially influencing cellular metabolic pathways controlled by the AHR signaling cascade.

Influence of Amine Nitrogen Hybridization State on Chemical Reactivity

The sp² hybridization state dictates a trigonal planar geometry around the nitrogen atom. This planarity is crucial for the delocalization of the nitrogen's lone pair of electrons into the adjacent carbonyl group. This resonance effect creates a partial double bond character between the nitrogen and the carbonyl carbon, which in turn influences the reactivity of the amide bond itself. The delocalization of the lone pair reduces the electron density on the nitrogen atom, making it significantly less basic and nucleophilic compared to the nitrogen in simple amines. msu.edu

Furthermore, the presence of the strongly electron-withdrawing 4-nitrophenyl group attached to the nitrogen atom further exacerbates this effect. This group pulls electron density away from the amide linkage and the vinyl group, enhancing the electrophilic character of the β-carbon of the acrylamide moiety. This increased electrophilicity makes this compound more susceptible to nucleophilic attack, particularly in Michael addition reactions. acs.org Studies on acrylamide derivatives have shown that N-aryl substituents generally lead to a faster reaction rate compared to N-alkyl substituents, a phenomenon attributed to the electronic effects of the aryl group. rsc.org

The interplay between the sp² hybridized nitrogen and the electron-withdrawing nitro-substituted phenyl ring can be summarized as follows:

Reduced Basicity: The delocalization of the nitrogen's lone pair into the carbonyl system and the aromatic ring significantly decreases its availability to accept a proton, rendering the amide nitrogen weakly basic. msu.edu

Enhanced Electrophilicity of the Vinyl Group: The combined electron-withdrawing effects of the sp² nitrogen and the 4-nitrophenyl group polarize the carbon-carbon double bond, making the β-carbon a prime target for nucleophiles.

Planar Conformation: The sp² hybridization enforces a planar structure around the amide bond, which can influence intermolecular interactions and the molecule's ability to fit into active sites of biological macromolecules.

These electronic and structural features stemming from the sp² hybridization of the amine nitrogen are critical in determining the chemical and biological interaction potentials of this compound.

Table 1: Influence of Nitrogen Hybridization on Chemical Reactivity

| Feature | sp² Hybridized Amide Nitrogen (in this compound) | sp³ Hybridized Alkylamine Nitrogen |

| Geometry | Trigonal planar | Trigonal pyramidal |

| Lone Pair Availability | Delocalized into the carbonyl and aromatic ring | Localized on the nitrogen atom |

| Basicity | Weakly basic | Moderately to strongly basic |

| Nucleophilicity | Poor nucleophile | Good nucleophile |

| Effect on Adjacent Vinyl Group | Increases electrophilicity (Michael acceptor) | Minimal electronic effect |

Advanced Analytical Methodologies for N 4 Nitrophenyl Acrylamide Research

High-Performance Liquid Chromatography (HPLC) for Separation and Purity Profiling

HPLC is a cornerstone technique for the analysis of N-(4-nitrophenyl)acrylamide, offering high resolution and sensitivity for its separation from impurities and starting materials. The versatility of HPLC allows for the development of methods tailored to specific analytical challenges.

Reverse-phase HPLC is the most common mode of chromatography employed for the analysis of this compound due to the compound's moderate polarity. In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase.

The development of a robust RP-HPLC method involves the optimization of several key parameters to achieve the desired separation. A typical mobile phase consists of a mixture of acetonitrile (B52724) and water. sielc.com The addition of an acid, such as phosphoric acid or formic acid, to the mobile phase can improve peak shape and resolution by suppressing the ionization of any acidic or basic functional groups. sielc.com For applications where the eluent is introduced into a mass spectrometer, formic acid is preferred as it is more volatile. sielc.com

Commonly used stationary phases include C18-modified silica (B1680970) gels, which provide excellent retention and selectivity for a wide range of organic molecules. The selection of the appropriate column chemistry is critical for achieving the desired separation.

Below is an example of a typical isocratic RP-HPLC method for the analysis of nitrophenyl compounds, which can be adapted for this compound.

| Parameter | Condition |

|---|---|

| Column | C18, 5 µm, 4.6 x 250 mm |

| Mobile Phase | Acetonitrile:Water (e.g., 50:50 v/v) with 0.1% Phosphoric Acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a specific wavelength (e.g., 254 nm or 320 nm) |

| Temperature | Ambient |

| Injection Volume | 10 µL |

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns packed with sub-2 µm particles. This allows for separations to be run at higher linear velocities without a loss of efficiency, resulting in significantly faster analysis times and improved resolution compared to traditional HPLC. For high-throughput analysis of this compound, UPLC is the preferred method.

The principles of UPLC method development are similar to those for HPLC, but with a greater emphasis on system optimization to handle the higher backpressures generated. Gradient elution is often employed in UPLC to achieve rapid separation of compounds with a wider range of polarities. The use of smaller particle columns, such as those with 3 µm particles, is a key feature of UPLC for fast applications. sielc.com

The following table illustrates a comparative example of how a UPLC method might differ from a conventional HPLC method for the analysis of this compound.

| Parameter | Typical HPLC Condition | Typical UPLC Condition |

|---|---|---|

| Column | C18, 5 µm, 4.6 x 150 mm | C18, 1.8 µm, 2.1 x 50 mm |

| Flow Rate | 1.0 mL/min | 0.5 mL/min |

| Run Time | 15-20 min | 2-5 min |

| Mobile Phase | Acetonitrile/Water Gradient | Acetonitrile/Water Gradient (optimized for speed) |

| System Pressure | 1000-2000 psi | 8000-15000 psi |

Integration of Multi-Spectroscopic and Chromatographic Techniques for Comprehensive Analysis

For a comprehensive analysis of this compound, the integration of chromatographic separation with spectroscopic detection, often referred to as hyphenated techniques, is indispensable. These techniques provide both qualitative and quantitative information, enabling unambiguous identification and structural elucidation.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for the analysis of this compound. Following separation by HPLC or UPLC, the analyte is introduced into a mass spectrometer. Ionization techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are commonly used. Tandem mass spectrometry (MS/MS) can be employed for structural confirmation by analyzing the fragmentation patterns of the parent ion. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) can also be utilized, particularly for the analysis of related impurities or degradation products. However, due to the relatively low volatility and thermal lability of this compound, derivatization is often necessary to convert the analyte into a more volatile and thermally stable compound suitable for GC analysis. gcms.czthermofisher.com Common derivatization strategies for acrylamides include bromination or silylation. thermofisher.com

The integration of these techniques provides a multi-faceted analytical approach. For instance, HPLC-UV can be used for initial purity assessment and quantification, while LC-MS/MS provides definitive molecular weight information and structural confirmation. In research settings, the combination of data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and mass spectrometry is essential for the complete characterization of newly synthesized this compound and its analogues.

The table below summarizes the roles of different integrated analytical techniques in the study of this compound.

| Technique | Primary Application | Information Obtained |

|---|---|---|

| HPLC-UV | Purity assessment and quantification | Retention time, peak area (concentration) |

| LC-MS/MS | Identification and structural confirmation | Molecular weight, fragmentation pattern |

| GC-MS (with derivatization) | Analysis of volatile impurities or derivatives | Retention time, mass spectrum of derivatives |

| HPLC-NMR | On-line structural elucidation of separated components | NMR spectra of individual compounds in a mixture |

Emerging Research Frontiers and Future Directions for N 4 Nitrophenyl Acrylamide Studies

Rational Design of Novel Functional Polymers Based on N-(4-Nitrophenyl)acrylamide

The strategic design of functional polymers derived from this compound is a rapidly advancing area of research. By carefully selecting comonomers and controlling the polymerization process, scientists can create materials with precisely tailored properties. The inherent characteristics of the N4NPA monomer, such as its reactive vinyl group and the electron-withdrawing nitrophenyl moiety, make it an excellent candidate for developing a diverse range of functional polymers.

One promising avenue of research involves the synthesis of stimuli-responsive polymers. These materials can undergo significant changes in their physical or chemical properties in response to external triggers such as temperature, pH, or light. For instance, copolymers of N4NPA with monomers like N-isopropylacrylamide (NIPAM) can exhibit thermoresponsive behavior. nih.govmdpi.com The incorporation of the nitrophenyl group can also impart photoresponsive properties, allowing for the development of materials that can be precisely controlled with light. acs.org

The following table summarizes the key considerations in the rational design of N4NPA-based functional polymers:

| Design Parameter | Objective | Examples of Comonomers/Modifiers | Potential Applications |

| Stimuli-Responsiveness | To create polymers that respond to environmental changes. | N-isopropylacrylamide (thermoresponsive), acrylic acid (pH-responsive) | Drug delivery, sensors, smart textiles |

| Thermal Stability | To enhance the heat resistance of the polymer. | N-phenylmaleimide, acrylonitrile | High-performance plastics, electronics |

| Optical Properties | To develop materials with specific light-emitting or absorbing characteristics. | Conjugated monomers | Organic light-emitting diodes (OLEDs), optical sensors |

| Biocompatibility | To create polymers suitable for biomedical applications. | Poly(ethylene glycol) (PEG), chitosan | Tissue engineering, drug delivery systems |

Development of Advanced Materials Incorporating this compound Units

The unique chemical structure of this compound makes it a valuable component in the development of a wide array of advanced materials. The presence of the nitro group, a strong electron-withdrawing group, significantly influences the electronic and optical properties of the resulting materials. This has led to investigations into its use in applications such as nonlinear optical (NLO) materials, which are crucial for technologies like optical computing and data storage. dtic.miljhuapl.eduresearchgate.net

Furthermore, the acrylamide (B121943) backbone of N4NPA allows for its incorporation into hydrogel networks. nih.gov These hydrogels can exhibit stimuli-responsive behavior, making them "smart" materials with potential applications in controlled drug delivery and tissue engineering. mdpi.commdpi.comnih.gov For example, a hydrogel could be designed to release a therapeutic agent in response to the specific pH or temperature of a diseased tissue. mdpi.complos.org The research in this area is focused on fine-tuning the properties of these hydrogels to achieve precise control over their swelling, degradation, and drug release kinetics.

The development of advanced materials based on N4NPA is a multidisciplinary effort that combines polymer chemistry, materials science, and engineering to create innovative solutions for a variety of technological challenges.

Theoretical Predictions Guiding Experimental Design and Discovery

In recent years, computational modeling and theoretical predictions have become indispensable tools in the field of materials science, and the study of this compound is no exception. nih.govanii.org.uy Techniques such as Density Functional Theory (DFT) allow researchers to investigate the electronic structure, reactivity, and spectroscopic properties of N4NPA and its derivatives with a high degree of accuracy. researchgate.netniscair.res.in This theoretical insight provides a powerful platform for guiding the rational design of new materials and predicting their properties before they are synthesized in the lab.

For example, DFT calculations can be used to predict the reactivity of the N4NPA monomer in polymerization reactions, helping to optimize reaction conditions and control the architecture of the resulting polymers. researchgate.net Furthermore, theoretical studies can elucidate the nature of intermolecular interactions, which is crucial for understanding the self-assembly of N4NPA-based materials and the formation of well-ordered structures. mdpi.com

The following table presents a comparison of experimental and calculated spectral data for this compound, highlighting the accuracy of theoretical predictions:

| Spectroscopic Data | Experimental Value | Calculated Value (DFT) | Reference |

| FT-IR (cm⁻¹) | researchgate.net | ||

| C=O Stretch | 1670 | 1743.09 | researchgate.net |

| C=C Stretch | 1640 | 1662.58 | researchgate.net |

| N-H Stretch | 3280 | 3542.44 | researchgate.net |

| ¹H NMR (ppm) | researchgate.net | ||

| H7 | 6.5 | 9.1 | researchgate.net |

| H9 | 6.5 | 8.6 | researchgate.net |

| H15 | 10.8 | 8.0 | researchgate.net |

| UV-Vis (nm) | 221, 268 | 217.40, 285.33 | nih.gov |